1'-(3-Methylcyclohexyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Introduction of the 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexene is reacted with a methylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylmethyl)piperidine
- 1-(3-Methylcyclohexyl)piperidine
- 1-(4-Methylcyclohexyl)piperidine
Uniqueness
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine is unique due to its bipiperidine structure and the presence of the 3-methylcyclohexyl group
Properties
Molecular Formula |
C17H32N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H32N2/c1-15-6-5-7-17(14-15)19-12-8-16(9-13-19)18-10-3-2-4-11-18/h15-17H,2-14H2,1H3 |
InChI Key |
JXZJRVLMSAQATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.